molecular formula C11H11NO2S2 B3058867 Benzenesulfonamide, N-(2-thienylmethyl)- CAS No. 92288-27-2

Benzenesulfonamide, N-(2-thienylmethyl)-

Cat. No.: B3058867
CAS No.: 92288-27-2
M. Wt: 253.3 g/mol
InChI Key: CTZDYZKSKMNXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, N-(2-thienylmethyl)- is an organic compound with the molecular formula C11H11NO2S2. It is a derivative of benzenesulfonamide where the sulfonamide group is attached to a thiophene ring via a methylene bridge. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of Benzenesulfonamide, N-(2-thienylmethyl)- typically involves the reaction of benzenesulfonyl chloride with 2-thienylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Benzenesulfonamide, N-(2-thienylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the thiophene ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines .

Scientific Research Applications

Benzenesulfonamide, N-(2-thienylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2-thienylmethyl)- involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX is achieved through binding to the active site of the enzyme, thereby preventing its catalytic activity. This inhibition can lead to a decrease in tumor growth and proliferation by disrupting the pH regulation in cancer cells .

Comparison with Similar Compounds

Benzenesulfonamide, N-(2-thienylmethyl)- can be compared with other benzenesulfonamide derivatives such as:

    Benzenesulfonamide, N-(4-methylphenyl)-: This compound has a similar structure but with a methyl group attached to the phenyl ring.

    Benzenesulfonamide, N-(2-furylmethyl)-: In this derivative, the thiophene ring is replaced by a furan ring.

    Benzenesulfonamide, N-(2-pyridylmethyl)-: Here, the thiophene ring is replaced by a pyridine ring.

The uniqueness of Benzenesulfonamide, N-(2-thienylmethyl)- lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c13-16(14,11-6-2-1-3-7-11)12-9-10-5-4-8-15-10/h1-8,12H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZDYZKSKMNXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384869
Record name Benzenesulfonamide, N-(2-thienylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92288-27-2
Record name Benzenesulfonamide, N-(2-thienylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide, N-(2-thienylmethyl)-
Reactant of Route 2
Reactant of Route 2
Benzenesulfonamide, N-(2-thienylmethyl)-
Reactant of Route 3
Reactant of Route 3
Benzenesulfonamide, N-(2-thienylmethyl)-
Reactant of Route 4
Reactant of Route 4
Benzenesulfonamide, N-(2-thienylmethyl)-
Reactant of Route 5
Reactant of Route 5
Benzenesulfonamide, N-(2-thienylmethyl)-
Reactant of Route 6
Reactant of Route 6
Benzenesulfonamide, N-(2-thienylmethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.